molecular formula C7H10BrNO2 B14297707 4-Bromo-4-cyanobutyl acetate CAS No. 114523-02-3

4-Bromo-4-cyanobutyl acetate

Cat. No.: B14297707
CAS No.: 114523-02-3
M. Wt: 220.06 g/mol
InChI Key: RZDUTZJTJCJIHE-UHFFFAOYSA-N
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Description

4-Bromo-4-cyanobutyl acetate is an organic compound with the molecular formula C7H10BrNO2 It is a derivative of butyl acetate, where a bromine atom and a cyano group are attached to the fourth carbon of the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-cyanobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-60°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-cyanobutyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at reflux temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic substitution: Products include 4-azido-4-cyanobutyl acetate or 4-thiocyanato-4-cyanobutyl acetate.

    Hydrolysis: Products include 4-bromo-4-cyanobutanol and acetic acid.

    Reduction: Products include 4-bromo-4-aminobutyl acetate.

Scientific Research Applications

4-Bromo-4-cyanobutyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4-cyanobutyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4-cyanobutyl acetate is unique due to the presence of both a bromine atom and a cyano group on the butyl chain, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

114523-02-3

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

(4-bromo-4-cyanobutyl) acetate

InChI

InChI=1S/C7H10BrNO2/c1-6(10)11-4-2-3-7(8)5-9/h7H,2-4H2,1H3

InChI Key

RZDUTZJTJCJIHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(C#N)Br

Origin of Product

United States

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